molecular formula C16H13BrN2O2 B6153918 3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole CAS No. 731826-97-4

3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole

Cat. No.: B6153918
CAS No.: 731826-97-4
M. Wt: 345.2
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Description

3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoacetophenone and nitromethane.

    Nitroaldol Reaction: The first step is a nitroaldol (Henry) reaction between 4-bromoacetophenone and nitromethane to form 1-(4-bromophenyl)-2-nitroethanol.

    Cyclization: The intermediate 1-(4-bromophenyl)-2-nitroethanol undergoes cyclization with an indole derivative under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The indole core can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydride)

    Oxidation: Oxidizing agents (e.g., potassium permanganate)

Major Products

    Reduction: 3-[1-(4-bromophenyl)-2-aminoethyl]-1H-indole

    Substitution: 3-[1-(4-substituted phenyl)-2-nitroethyl]-1H-indole

    Oxidation: Various oxidized indole derivatives

Scientific Research Applications

3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.

    Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their interactions with various biological targets.

    Chemical Biology: It serves as a probe to study the mechanisms of action of indole-based compounds in biological systems.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole
  • 3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole
  • 3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole

Uniqueness

3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets. Additionally, the nitro group provides a site for bioreduction, leading to the formation of reactive intermediates that can exert cytotoxic effects.

Properties

IUPAC Name

3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-12-7-5-11(6-8-12)15(10-19(20)21)14-9-18-16-4-2-1-3-13(14)16/h1-9,15,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEZFUUESLEDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257095
Record name 3-[1-(4-Bromophenyl)-2-nitroethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731826-97-4
Record name 3-[1-(4-Bromophenyl)-2-nitroethyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731826-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-(4-Bromophenyl)-2-nitroethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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